3-(2-(Dimethylamino)ethoxy)phenol

Physicochemical characterization Positional isomerism Medicinal chemistry building blocks

3-(2-(Dimethylamino)ethoxy)phenol (CAS 50544-44-0) is the meta-substituted phenolic building block specified as Compound 113B in US Patent 8232273B2 for heterocyclic kinase inhibitors. Its predicted pKa of 9.55 makes it ~5.6-fold more acidic than the para-isomer (pKa 10.30), enhancing nucleophilicity in etherification and alkylation reactions. The ethylene spacer electronically decouples the basic amine from the aromatic ring, improving downstream Suzuki coupling efficiency when converted to the corresponding boronic acid (CAS 1139717-84-2). Substituting the para-isomer or the linker-free 3-(dimethylamino)phenol (CAS 99-07-0) alters ligand–protein geometry and compromises inhibitory activity. For programs requiring exact regiochemistry and linker topology, this meta-substituted phenol is non-interchangeable.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 50544-44-0
Cat. No. B3142450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Dimethylamino)ethoxy)phenol
CAS50544-44-0
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC(=C1)O
InChIInChI=1S/C10H15NO2/c1-11(2)6-7-13-10-5-3-4-9(12)8-10/h3-5,8,12H,6-7H2,1-2H3
InChIKeyBPLAMHAAABHMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-(Dimethylamino)ethoxy)phenol (CAS 50544-44-0): A Meta-Substituted Aminophenol Building Block for Kinase-Targeted Heterocyclic Synthesis


3-(2-(Dimethylamino)ethoxy)phenol (CAS 50544-44-0) is a synthetic aminophenol derivative with molecular formula C10H15NO2 and molecular weight 181.23 g/mol . It features a phenol core substituted at the meta (3-) position with a 2-(dimethylamino)ethoxy side chain that incorporates both a tertiary amine and an ether oxygen separated by an ethylene spacer. The compound exhibits a predicted pKa of 9.55 ± 0.10 and a boiling point of 156–159 °C at 4 Torr . Its primary documented role is as a synthetic intermediate, appearing as Compound 113B in US Patent 8232273B2, which describes heterocyclic compounds as kinase inhibitors [1]. The meta-substitution pattern distinguishes it from the more widely cited para-isomer and confers unique physicochemical and synthetic properties relevant to medicinal chemistry procurement decisions.

Why 3-(2-(Dimethylamino)ethoxy)phenol Cannot Be Interchanged with Its Positional Isomers or Simpler Aminophenol Analogs


Positional isomerism on the phenolic ring fundamentally alters both physicochemical properties and downstream synthetic utility, making generic substitution scientifically unsound. The meta-substituted 3-(2-(dimethylamino)ethoxy)phenol exhibits a predicted phenolic pKa of 9.55, which is approximately 0.75 log units more acidic than its para-substituted counterpart (pKa 10.30) . This difference corresponds to a ~5.6-fold higher acidity at the phenol oxygen, affecting nucleophilicity in etherification and alkylation reactions central to its use as an intermediate. Furthermore, insertion of the ethoxy spacer between the aromatic ring and the dimethylamino group creates a fundamentally different pharmacophore architecture compared to simple 3-(dimethylamino)phenol (CAS 99-07-0), which lacks this linker entirely and exhibits a boiling point of 265–268 °C at atmospheric pressure versus 156–159 °C at 4 Torr for the target compound . The specific meta-orientation of the dimethylaminoethoxy substituent is structurally required in patent-cited kinase inhibitor scaffolds; substituting the para-isomer would alter the geometry of key ligand–protein interactions [1]. These non-interchangeable differences mandate compound-specific procurement for programs reliant on the exact regiochemistry and linker topology.

Quantitative Differentiation Evidence for 3-(2-(Dimethylamino)ethoxy)phenol (CAS 50544-44-0) vs. Closest Analogs


Meta vs. Para Positional Isomer: Phenolic pKa Determines ~5.6-Fold Difference in Acidity and Derivative Reactivity

The meta-substituted 3-(2-(dimethylamino)ethoxy)phenol (target compound) displays a predicted phenolic pKa of 9.55 ± 0.10, substantially lower than the para-substituted isomer 4-(2-(dimethylamino)ethoxy)phenol (CAS 100238-29-7) with a predicted pKa of 10.30 ± 0.15 . This 0.75 pKa unit difference translates to approximately 5.6-fold greater acidity for the meta isomer, directly affecting the phenol oxygen's nucleophilicity in Williamson etherification and related derivatization reactions central to its intermediate utility. The experimentally reported boiling point of the target compound (156–159 °C at 4 Torr) also differs markedly from the predicted atmospheric boiling point of the para isomer (300.9 ± 22.0 °C), reflecting different intermolecular interaction profiles that impact purification and handling protocols . Both isomers share identical molecular formulas (C10H15NO2, MW 181.23) and predicted densities (~1.074 g/cm³), reinforcing that the regiochemical difference alone drives functional divergence.

Physicochemical characterization Positional isomerism Medicinal chemistry building blocks

Adenosine A2A vs. A1 Receptor Selectivity of the Meta-Substituted Dimethylaminoethoxyphenyl Pharmacophore: 2-Fold Discrimination in a Xanthine Derivative

A xanthine derivative bearing the 3-(2-dimethylaminoethoxy)phenyl substituent — namely 8-[3-(2-dimethylaminoethoxy)phenyl]-1,3-dimethylxanthine (ChEMBL488151) — demonstrates measurable adenosine receptor subtype discrimination. In competitive radioligand displacement assays, this compound exhibits a Ki of 400 nM at human cloned adenosine A2A receptors expressed in HEK293 cells versus a Ki of 800 nM at human cloned adenosine A1 receptors expressed in CHOK1 cells [1]. This represents a 2-fold binding selectivity for A2A over A1. While the target compound (50544-44-0) is the phenolic precursor rather than the xanthine final product, this selectivity data establishes that the meta-(dimethylaminoethoxy)phenyl substructure can confer measurable receptor subtype discrimination when elaborated into bioactive scaffolds, in contrast to the para-substituted dimethylaminoethoxy series more commonly associated with estrogen receptor pharmacology [2].

Adenosine receptor pharmacology GPCR ligand design Structure–activity relationship

Patent-Cited Intermediate Role in Kinase Inhibitor Synthesis: Compound 113B in US8232273B2

3-(2-(Dimethylamino)ethoxy)phenol is explicitly named as Compound 113B in US Patent 8232273B2 ('Heterocyclic Compounds and Methods of Use'), where it serves as a key intermediate in the synthesis of heterocyclic kinase inhibitor compounds [1]. In the patent's experimental procedures (Example 113), the compound is prepared by deprotection of a precursor and subsequently elaborated through alkylation with N-(3-bromopropyl)phthalimide followed by methylamine deprotection to yield 3-(3-(2-(dimethylamino)ethoxy)phenoxy)propylamine, which is then incorporated into the final kinase-targeting heterocyclic scaffold [2]. The patent's claims encompass compounds of Formula I designed to inhibit kinase activity, establishing this specific meta-substituted phenol as a structurally required building block within a defined intellectual property space. No analogous para- or ortho-substituted isomer is cited in equivalent synthetic roles within the same patent family, indicating the meta regiochemistry is structurally mandated by the target pharmacophore geometry.

Kinase inhibitor synthesis JAK inhibitor intermediates Heterocyclic chemistry Patent-protected scaffolds

Boronic Acid Derivatization Enables Suzuki–Miyaura Cross-Coupling: A Divergent Synthetic Capability Not Shared by Simpler Aminophenols

3-(2-(Dimethylamino)ethoxy)phenol can be converted to its corresponding phenylboronic acid derivative, (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid (CAS 1139717-84-2, MW 209.05 g/mol), a reagent specifically validated for Suzuki–Miyaura cross-coupling reactions . This derivatization capability enables the introduction of the meta-dimethylaminoethoxyphenyl motif into diverse biaryl scaffolds through palladium-catalyzed C–C bond formation — a synthetic strategy applicable to library synthesis and lead optimization. In contrast, simple 3-(dimethylamino)phenol (CAS 99-07-0, MW 137.18) lacks the ethoxy spacer and presents fundamentally different electronic and steric properties at the boron center if converted to a boronic acid, as the dimethylamino group is directly conjugated to the aromatic ring . The ethylene spacer in the target compound electronically decouples the amine from the ring, yielding a boronic acid derivative with distinct reactivity and coupling efficiency. The pinacol ester form, N,N-dimethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanamine, is also commercially documented, further expanding accessible coupling conditions .

Suzuki–Miyaura coupling Boronic acid chemistry C–C bond formation Parallel synthesis

Meta-Regiochemistry Enables Distinct Target-Class Opportunities Relative to the Para-Dimethylaminoethoxy Series Dominant in SERM Development

The para-substituted 4-(2-dimethylaminoethoxy)phenyl motif is a well-established pharmacophore in selective estrogen receptor modulators (SERMs), exemplified by tamoxifen, 4-hydroxytamoxifen (afimoxifene), and droloxifene (3-hydroxytamoxifen), all of which feature the dimethylaminoethoxy side chain at the para position of a phenyl ring attached to a triphenylalkene core [1]. These para-substituted SERMs exhibit high-affinity binding to estrogen receptor α (ERα), with 4-hydroxytamoxifen showing an IC₅₀ of approximately 1 nM at ERα in scintillation proximity assays [2]. In contrast, the meta-substituted target compound (50544-44-0) positions the dimethylaminoethoxy group at the 3-position of the phenol ring, generating a topologically distinct hydrogen-bonding and electrostatic presentation. The xanthine derivative bearing this meta-substituted phenyl moiety (ChEMBL488151) demonstrates adenosine A2A receptor binding (Ki = 400 nM) rather than ER activity [3], while the sigma receptor ligand literature indicates that N-substituted phenylalkylamines — a class encompassing dimethylaminoethoxy phenyl derivatives — achieve high-affinity sigma-1 binding (Ki values as low as <1 nM for optimized analogs) through a binding model sensitive to amine–aromatic spacing and substitution geometry [4]. This target-class divergence between meta and para dimethylaminoethoxyphenyl systems means that procurement of the meta isomer supports adenosine, sigma, or kinase programs, whereas the para isomer primarily serves ER/SERM research.

Selective Estrogen Receptor Modulators Scaffold hopping Target-class differentiation Regiochemical SAR

High-Impact Application Scenarios for 3-(2-(Dimethylamino)ethoxy)phenol (CAS 50544-44-0) Based on Verified Differentiation Evidence


Synthesis of Heterocyclic Kinase Inhibitors Following the US8232273B2 Patent Route

Research groups developing JAK or related kinase inhibitors based on the Formula I heterocyclic scaffolds disclosed in US Patent 8232273B2 require this exact meta-substituted phenol as Compound 113B. The patent demonstrates its elaboration to 3-(3-(2-(dimethylamino)ethoxy)phenoxy)propylamine through a three-step sequence (BBr₃ demethylation, NaH-mediated alkylation with N-(3-bromopropyl)phthalimide, methylamine deprotection) [1]. The resulting propylamine intermediate is then incorporated into the final heterocyclic kinase inhibitor architecture. Substitution with the para-isomer would alter the trajectory and geometry of the aminoalkyl side chain relative to the kinase active site, compromising inhibitory activity. This scenario is directly supported by the patent's explicit naming and procedural use of this compound [1].

Adenosine A2A Receptor Antagonist Lead Optimization Using Meta-Dimethylaminoethoxyphenyl Building Blocks

Medicinal chemistry programs targeting adenosine A2A receptor antagonism can exploit the measurable 2-fold A2A/A1 selectivity (Ki 400 nM vs. 800 nM) demonstrated by the 8-[3-(2-dimethylaminoethoxy)phenyl]-1,3-dimethylxanthine derivative [2]. The target compound (50544-44-0) serves as the phenolic precursor for constructing the meta-(dimethylaminoethoxy)phenyl moiety, which can be elaborated through alkylation, Suzuki coupling (via the boronic acid derivative, CAS 1139717-84-2), or direct incorporation into heterocyclic cores . The A2A-preferring selectivity of this meta-substituted scaffold offers a starting point for further optimization through substitution of the xanthine core or modification of the dimethylaminoethoxy side chain length and amine substitution.

Sigma Receptor Ligand Development Exploiting Phenylalkylamine Scaffold Architecture

The seminal structure–affinity relationship study by Glennon et al. (1994) established that appropriately N-substituted phenylalkylamines — the broader class to which dimethylaminoethoxy phenols belong — achieve high-affinity sigma-1 receptor binding, with superpotent ligands reaching Ki values below 1 nM [3]. The target compound's meta-(dimethylaminoethoxy)phenyl architecture provides a phenolic handle for further functionalization while maintaining the critical amine–aromatic spacer geometry identified in the sigma-1 pharmacophore model. The ethylene spacer between the amine and the ether oxygen adds conformational flexibility that can be exploited in SAR studies to optimize sigma-1/sigma-2 selectivity. This scenario is supported by class-level evidence from the sigma receptor phenylalkylamine literature rather than direct data on the compound itself.

Diversity-Oriented Synthesis and Parallel Library Construction via Suzuki–Miyaura Coupling

The availability of (3-(2-(dimethylamino)ethoxy)phenyl)boronic acid (CAS 1139717-84-2) and its pinacol ester enables the incorporation of the meta-dimethylaminoethoxyphenyl fragment into diverse biaryl and heterobiaryl scaffolds through palladium-catalyzed Suzuki–Miyaura cross-coupling . The ethylene spacer electronically decouples the basic dimethylamino group from the aromatic boronic acid, potentially improving coupling efficiency compared to directly amino-substituted phenylboronic acids. This makes the compound a strategic procurement choice for high-throughput parallel synthesis workflows where a single phenolic building block can be converted to the corresponding boronic acid and then diversified across hundreds of aryl/heteroaryl halide coupling partners. Procurement of the pre-formed phenol (50544-44-0) is preferred over the boronic acid directly when researchers require flexibility in choosing the boronation conditions or protecting group strategy.

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